molecular formula C19H22N4O4S B2985919 Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate CAS No. 1251690-46-6

Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate

Katalognummer: B2985919
CAS-Nummer: 1251690-46-6
Molekulargewicht: 402.47
InChI-Schlüssel: PJBVTJLTBPKDCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazinoquinazoline core linked to a piperazine moiety via a carbonyl group. The ethyl carboxylate ester at the piperazine nitrogen enhances solubility and bioavailability, a common strategy in prodrug design . Its synthesis likely involves coupling a thiazinoquinazoline carbonyl chloride with a piperazine derivative, analogous to methods used for quinolinecarboxylic acid derivatives (e.g., triphosgene-mediated activation of carbonyl groups) . Structural confirmation would rely on spectroscopic techniques such as NMR, IR, and MS, as demonstrated for related compounds .

Eigenschaften

IUPAC Name

ethyl 4-(6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-2-27-19(26)22-9-7-21(8-10-22)16(24)13-4-5-14-15(12-13)20-18-23(17(14)25)6-3-11-28-18/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBVTJLTBPKDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazine ring followed by the introduction of the piperazine moiety. Detailed methods can be found in various chemical literature focusing on heterocyclic compounds.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline) exhibit antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, studies have shown that related structures possess minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria .

Anticancer Properties

Several derivatives containing the quinazoline and thiazine rings have demonstrated anticancer activity. For example, hybrid derivatives incorporating quinazolinone structures have been reported to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest .

Analgesic and Anti-inflammatory Effects

Compounds derived from thiazine structures have shown potential as analgesics and anti-inflammatory agents . Some studies report that these compounds can inhibit nitric oxide synthase (NOS), which plays a crucial role in pain and inflammation pathways .

The biological effects of Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Some derivatives may act on specific receptors involved in pain perception or inflammatory responses.
  • DNA Interaction : Certain thiazine derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

A notable study evaluated the anticancer effects of a series of quinazoline derivatives on various cancer cell lines. The results indicated that modifications at the piperazine position significantly enhanced cytotoxicity against breast and lung cancer cells . Another study focused on the antibacterial efficacy of thiazine derivatives against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Comparative Analysis of Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate and Analogous Compounds

Compound Name Core Structure Substituents/Modifications Synthesis Highlights Key Properties/Bioactivity
Target Compound Thiazinoquinazoline Piperazine-ethyl carboxylate Triphosgene-mediated coupling Hypothetical: Enhanced solubility via ester
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Quinoline Piperazine-benzyloxycarbonyl Triphosgene activation, DCM/EtOH solvent Antibacterial activity (fluoroquinolone analog)
Ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylate Pyridothiazine Ethyl carboxylate, nitro group Ethanol-mediated cyclization Not reported (structural focus)
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone 2-Fluorophenyl-piperazine Nucleophilic substitution in ethanol CNS activity (serotonin receptor modulation)
1-(2-oxo-2H-chromene-3-carbonyl)tetrahydropyridazine-3,6-dione Pyridazinedione Coumarin-carbonyl group Acetic acid hydrolysis Antimicrobial potential

Key Comparative Insights

Structural Diversity: The target compound’s thiazinoquinazoline core distinguishes it from pyridazinones (e.g., ) and pyridothiazines (e.g., ). Piperazine moieties are known to enhance solubility and CNS penetration .

Synthesis Strategies: The use of triphosgene for carbonyl activation (as in ) is a common theme in coupling heterocyclic acids with amines. This contrasts with ethanol-mediated cyclizations (e.g., ) or nucleophilic substitutions (e.g., ).

Bioactivity Potential: While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit antibacterial (quinolones ), CNS-modulatory (pyridazinones ), and antimicrobial (coumarin hybrids ) activities. The ethyl carboxylate may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement.

Physicochemical Properties: The logP of the target compound is expected to be lower than non-esterified analogs due to the polar carboxylate group, improving aqueous solubility. This aligns with trends observed in ethyl ester derivatives of pyridothiazines and pyridazinones .

Methodological Considerations for Comparison

As highlighted in , compound similarity assessments must balance structural and functional criteria . For the target compound:

  • 2D/3D similarity metrics (e.g., Tanimoto coefficients) would quantify overlap with quinolones or pyridazinones.
  • Pharmacophore modeling could identify shared motifs (e.g., hydrogen-bond acceptors in the thiazinoquinazoline core).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.